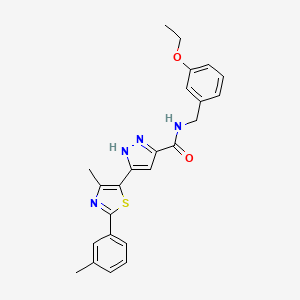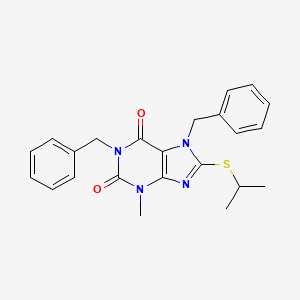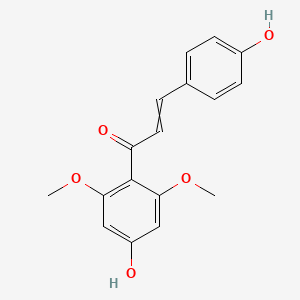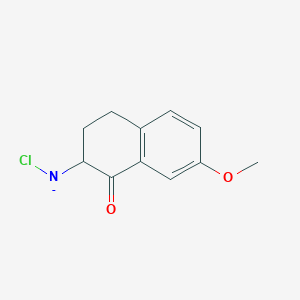![molecular formula C21H18N4O4 B14107222 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B14107222.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a complex organic compound that features a benzo[d]oxazole moiety and a tetrahydropyrimidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.
Attachment of the phenyl group: This step involves the coupling of the benzo[d]oxazole with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Synthesis of the tetrahydropyrimidinone moiety: This can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Final coupling: The final step involves the coupling of the benzo[d]oxazole-phenyl intermediate with the tetrahydropyrimidinone derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: Lacks the methyl group on the tetrahydropyrimidinone moiety.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butanamide: Features a butanamide instead of a propanamide group.
Uniqueness
The unique combination of the benzo[d]oxazole and tetrahydropyrimidinone moieties in N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C21H18N4O4/c1-12-15(19(27)25-21(28)22-12)9-10-18(26)23-14-6-4-5-13(11-14)20-24-16-7-2-3-8-17(16)29-20/h2-8,11H,9-10H2,1H3,(H,23,26)(H2,22,25,27,28) |
InChI Key |
LQSLWWVXYLOBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl][2-(2-nitrophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14107146.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107148.png)
![1',3',5'-trimethyl-N-[2-(pyridin-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14107155.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1R,3R,5R)-](/img/structure/B14107156.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107172.png)
![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14107185.png)
![1,3,3-Trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;tetrafluoroborate](/img/structure/B14107186.png)



![N-isopropyl-4-(4-methylbenzyl)-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107202.png)
![3-butyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107206.png)

